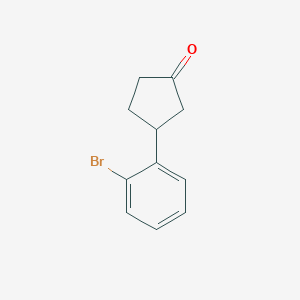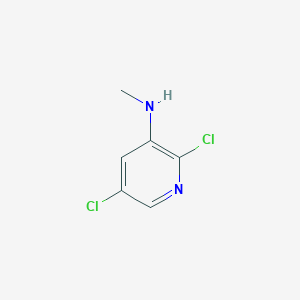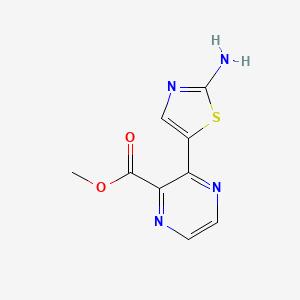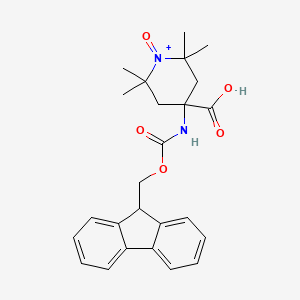![molecular formula C6H7N5 B13091712 [1,2,4]Triazolo[1,5-a]pyrazin-6-ylmethanamine](/img/structure/B13091712.png)
[1,2,4]Triazolo[1,5-a]pyrazin-6-ylmethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1,2,4]Triazolo[1,5-a]pyrazin-6-ylmethanamine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound features a triazole ring fused to a pyrazine ring, which imparts unique chemical and biological properties. It is often explored for its potential therapeutic applications due to its ability to interact with various biological targets.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,4]triazolo[1,5-a]pyrazin-6-ylmethanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and yields the desired product in good-to-excellent yields . Another approach involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite or lead tetraacetate .
Industrial Production Methods
Industrial production of this compound may involve scale-up of the aforementioned synthetic routes. The use of microwave irradiation can be particularly advantageous in an industrial setting due to its efficiency and reduced reaction times. Additionally, the use of environmentally benign oxidizers and catalysts can make the process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
[1,2,4]Triazolo[1,5-a]pyrazin-6-ylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like sodium hypochlorite.
Reduction: Reduction reactions can be performed using hydrogenation or other reducing agents.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the triazole or pyrazine rings.
Common Reagents and Conditions
Oxidation: Sodium hypochlorite, lead tetraacetate.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the triazole or pyrazine rings.
Aplicaciones Científicas De Investigación
[1,2,4]Triazolo[1,5-a]pyrazin-6-ylmethanamine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its interactions with enzymes and receptors.
Medicine: Explored for its potential as an anticancer, antiviral, and antibacterial agent.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of [1,2,4]triazolo[1,5-a]pyrazin-6-ylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may act as an inhibitor of certain kinases or phosphodiesterases, thereby modulating signaling pathways within cells . The exact pathways and targets can vary depending on the specific biological context and the modifications made to the compound.
Comparación Con Compuestos Similares
Similar Compounds
[1,2,4]Triazolo[1,5-a]pyrimidine: Another heterocyclic compound with similar biological activities.
[1,2,4]Triazolo[4,3-a]pyrazine: Shares a similar core structure but differs in the position of the nitrogen atoms.
Uniqueness
[1,2,4]Triazolo[1,5-a]pyrazin-6-ylmethanamine is unique due to its specific arrangement of nitrogen atoms within the fused ring system, which can result in distinct biological activities and chemical reactivity compared to its analogs .
Propiedades
Fórmula molecular |
C6H7N5 |
|---|---|
Peso molecular |
149.15 g/mol |
Nombre IUPAC |
[1,2,4]triazolo[1,5-a]pyrazin-6-ylmethanamine |
InChI |
InChI=1S/C6H7N5/c7-1-5-3-11-6(2-8-5)9-4-10-11/h2-4H,1,7H2 |
Clave InChI |
CEWPAVKXCYMEAG-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N=CC2=NC=NN21)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[3-(2,4-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13091629.png)

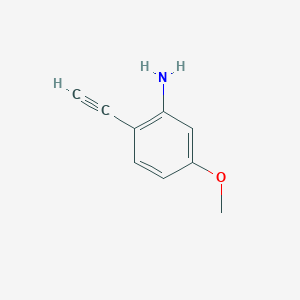
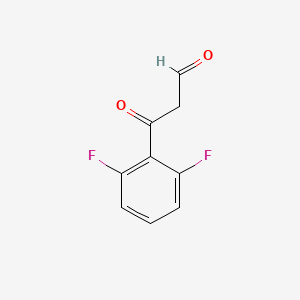
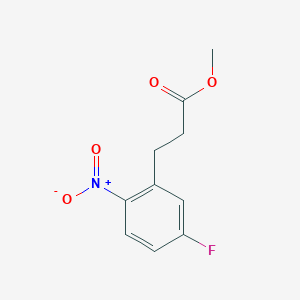
![4-Amino-2,3,4,5-tetrahydrobenzo[b]oxepin-5-ol](/img/structure/B13091653.png)
